molecular formula C20H19N3O3S B2509803 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 850936-90-2

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No. B2509803
CAS RN: 850936-90-2
M. Wt: 381.45
InChI Key: AXLOBOSCOKLYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains a dihydroquinolinyl moiety, an oxadiazole ring, and a methoxyphenyl group, which may contribute to its potential biological activity and photophysical properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of 1,3,4-oxadiazolo[3,2-b]isoquinoline derivatives involves the reaction of homophthalic anhydride with acylhydrazines, followed by treatment with polyphosphoric acid or phosphorus pentasulfide to yield oxadiazolo and thiadiazolo derivatives, respectively . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied, utilizing appropriate starting materials and reaction conditions to incorporate the dihydroquinolinyl and methoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using spectroscopic methods such as NMR and FT-IR, as demonstrated in the synthesis and characterization of dihydroquinazolinone derivatives . The photophysical properties, including solvent-dependent emission and intramolecular charge transfer, can be studied using absorption and emission spectroscopy. Additionally, computational methods like DFT and TDDFT can be employed to predict and confirm the molecular structure and electronic properties .

Chemical Reactions Analysis

The compound's chemical reactivity would be influenced by the presence of the oxadiazole and dihydroquinolinyl moieties. Oxadiazoles are known for their participation in various chemical reactions, including nucleophilic substitution and cycloadditions, which could be utilized for further chemical modifications . The dihydroquinolinyl group could undergo oxidation, reduction, and other transformations typical for heterocyclic amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would likely include fluorescence, as seen in related quinolinone derivatives . The cytotoxic activity against cancer cell lines could also be a significant property, as similar structures have shown such biological activities . The solubility, melting point, and stability of the compound would be influenced by the functional groups present and could be determined experimentally.

Scientific Research Applications

Antituberculosis and Cytotoxic Studies A significant area of application is the synthesis and evaluation of 3-heteroarylthioquinoline derivatives for their in vitro antituberculosis and cytotoxicity studies. These compounds have been synthesized using a variety of precursors, including 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone or its structural analogs, and screened against Mycobacterium tuberculosis. Among them, certain derivatives have shown promising antituberculosis activity with minimal cytotoxic effects against mammalian cell lines, highlighting their potential as therapeutic agents against tuberculosis with low toxicity profiles (Selvam et al., 2011).

Photophysical Studies Another important application involves the investigation of photophysical properties of dihydroquinazolinone derivatives. These studies are essential for understanding the interaction of these compounds with light, which is crucial for designing photoactive materials and agents. The derivatives synthesized from similar structural frameworks exhibit significant changes in their photophysical properties depending on the solvent polarity, indicating their potential utility in developing light-sensitive materials and sensors (M. Pannipara et al., 2017).

Synthetic Chemistry and Novel Derivatives The compound and its derivatives also play a vital role in synthetic chemistry, serving as key intermediates in the synthesis of novel compounds with potential anticancer, antimicrobial, and antioxidant activities. This includes the development of novel series of compounds incorporating the 1,3,4-oxadiazole moiety, which have been evaluated for their antibacterial properties against various bacterial strains. Such studies contribute to the discovery of new drugs with improved efficacy and reduced resistance issues (R. S. Joshi et al., 2011).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-25-17-11-5-3-9-15(17)19-21-22-20(26-19)27-13-18(24)23-12-6-8-14-7-2-4-10-16(14)23/h2-5,7,9-11H,6,8,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLOBOSCOKLYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.